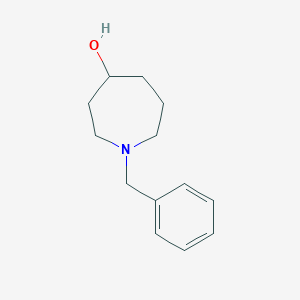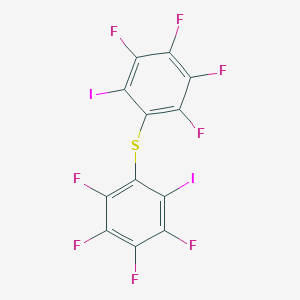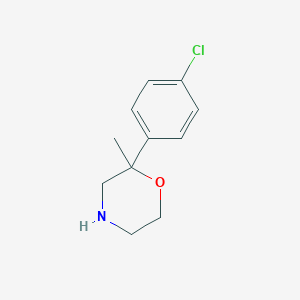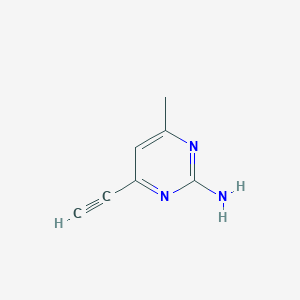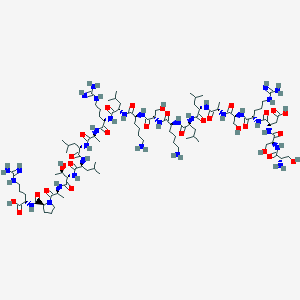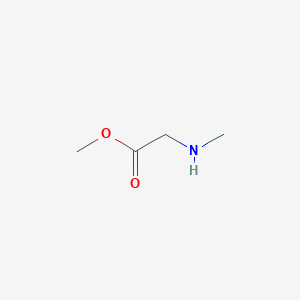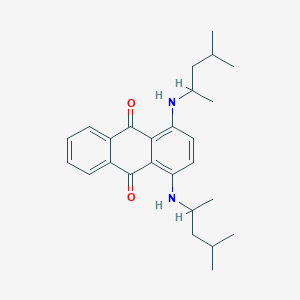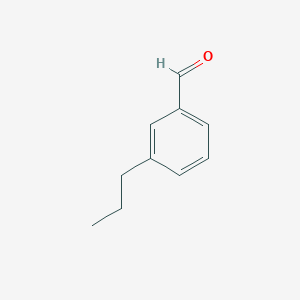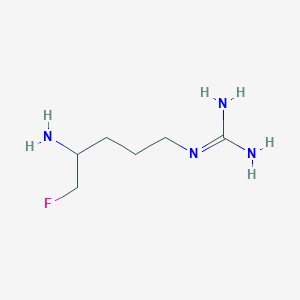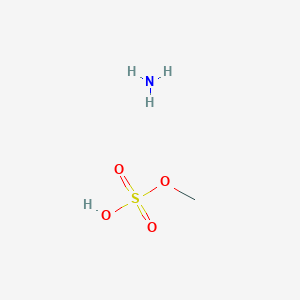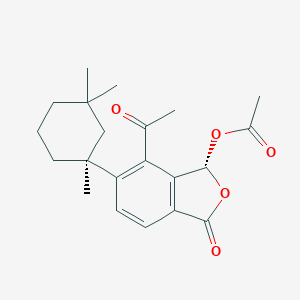
Macfarlandin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macfarlandin B is a natural product that has been discovered recently. It is a polyketide-derived macrolide that has been isolated from the marine-derived Streptomyces sp. The compound has a unique structure that consists of a 26-membered macrolactone ring and a 12-membered macrolactam ring. Macfarlandin B has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Macfarlandins, including similar compounds like Macfarlandin D, have shown potent antimicrobial activities. For instance, Macfarlandin D exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis (de Oliveira et al., 2020).
Chemical Synthesis and Structural Analysis
- The enantioselective total synthesis of Macfarlandin C, a spongian diterpenoid similar to Macfarlandin B, has been achieved. This synthesis is significant for understanding the structural and functional aspects of these compounds (Allred et al., 2020).
- Another study detailed the synthesis and evaluation of Macfarlandin E's core structure, which is crucial for understanding its biological activity (Schnermann et al., 2010).
Golgi-Modifying Properties
- Macfarlandin E, closely related to Macfarlandin B, has been identified for its unique ability to modify the Golgi structure in cells, impacting protein secretion without affecting the cytoskeleton (Schnermann et al., 2010).
Cancer Research
- Compounds similar to Macfarlandin B, such as Acetyl-macrocalin B, have been studied for their anti-cancer properties. This compound has shown potential in suppressing tumor growth in esophageal squamous cell carcinoma (Wang et al., 2019).
Neuroprotection
- Macamide B, another compound from the same family, has shown neuroprotective effects, suggesting potential therapeutic applications in brain damage and neurodegenerative diseases (Yang et al., 2021).
Propiedades
Número CAS |
102396-22-5 |
|---|---|
Nombre del producto |
Macfarlandin B |
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1 |
Clave InChI |
OMNZZWDXPDXHHJ-CTNGQTDRSA-N |
SMILES isomérico |
CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
SMILES canónico |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



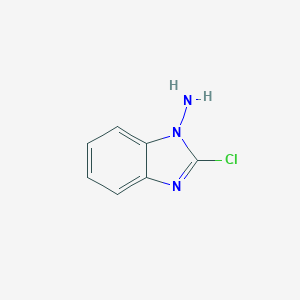
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

